molecular formula C11H16N2O4S B1372313 N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide CAS No. 1094429-54-5

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide

Cat. No.: B1372313
CAS No.: 1094429-54-5
M. Wt: 272.32 g/mol
InChI Key: JIXSNGGPIHKODK-UHFFFAOYSA-N
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Description

Introduction to N-[(2-Methoxy-5-sulfamoylphenyl)methyl]propanamide

Chemical Identity and Nomenclature

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry designation for this compound, this compound, follows systematic nomenclature principles that precisely describe its molecular architecture. The nomenclature begins with the propanamide backbone, indicating a three-carbon carboxamide chain as the primary functional group. The prefix N- denotes substitution at the nitrogen atom of the amide group, followed by the complex substituent description enclosed in brackets. Within this substituent designation, the phenyl ring serves as the core aromatic system, with positional descriptors indicating the specific locations of functional group attachments. The 2-methoxy designation indicates a methoxy group (methyl ether) attached to the second carbon of the benzene ring relative to the point of attachment to the methylene bridge. The 5-sulfamoyl designation specifies the location of the sulfamoyl group (sulfonamide functionality) at the fifth position of the aromatic ring. The methyl bridge connecting the substituted phenyl ring to the propanamide nitrogen is indicated by the "methyl" component within the bracketed substituent name.

Properties

IUPAC Name

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXSNGGPIHKODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxy-5-sulfamoylphenyl)methyl]propanamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy or sulfamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide has been explored for its potential as a therapeutic agent . It is particularly noted for:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes, making it a candidate for drug development targeting diseases such as cancer and bacterial infections. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
  • Antimicrobial Activity : Research indicates that compounds with sulfonamide groups can exhibit antibacterial properties against various pathogens, including resistant strains of bacteria .

Biological Research

The compound is utilized in biological assays to study enzyme kinetics and mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate:

  • Binding Affinities : Studies have shown that modifications to the sulfonamide group can alter binding affinities significantly, aiding in the design of more effective inhibitors .
  • Molecular Dynamics Simulations : Computational studies using molecular dynamics simulations have been performed to understand the stability and flexibility of this compound when interacting with target proteins .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to create derivatives that might possess enhanced biological activities or novel properties.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested alongside traditional antibiotics, revealing synergistic effects when combined with other agents, suggesting potential for developing combination therapies .

Case Study 2: Enzyme Inhibition Mechanism

Research into the mechanism of action revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. Kinetic studies indicated that the compound binds reversibly to the enzyme's active site, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(2-Methoxy-5-sulfamoylphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The target compound is compared to propanamide derivatives from the evidence below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
Target Compound C₁₂H₁₆N₂O₄S 296.33 Methoxy, sulfamoyl, propanamide Not reported High polarity due to -SO₂NH₂
7c () C₁₆H₁₇N₅O₂S₂ 375.46 Thiazole, oxadiazole, propanamide 134–178 Heterocyclic rings enhance rigidity
Compound 50 () C₂₁H₂₀ClN₃O₄S 457.91 Chlorobenzoyl, methylsulfonyl, indole Not reported Indomethacin analog; lipophilic
BACE1 Inhibitor () C₂₂H₃₁N₃O₂ 370.25 Aminoquinolinyl, oxane Not reported Targets BACE1 enzyme; moderate weight
EN300-266048 () C₂₂H₃₀N₄O₃S₂ 462.64 Pyrimidinyl, piperidine sulfonyl Not reported High molecular weight; complex
Key Observations:

Functional Group Diversity: The target’s sulfamoyl group distinguishes it from sulfonamide-containing analogs (e.g., ’s piperidine sulfonyl group) . Analogs like 7c () incorporate thiazole and oxadiazole rings, which confer rigidity and may influence binding to hydrophobic targets . Compound 50 () features a methylsulfonyl group (-SO₂CH₃), which is less basic than sulfamoyl, possibly reducing hydrogen-bonding capacity .

Substituent Positioning :

  • The target’s substituents are para (5-sulfamoyl) and ortho (2-methoxy) on the phenyl ring, whereas analogs like 7e () have methyl groups at meta positions . Ortho-substituted methoxy groups can sterically hinder interactions, while para-substituents often enhance target binding.

Physicochemical Properties

  • Molecular Weight: The target compound (296.33 g/mol) is smaller than most analogs, aligning with Lipinski’s "Rule of Five" for drug-likeness (molecular weight <500 g/mol).
  • Melting Points : Compounds from exhibit melting points of 134–178°C, suggesting moderate crystallinity. The target’s melting point is unreported but may be influenced by its polar groups .
  • Solubility : The sulfamoyl group likely enhances the target’s solubility in polar solvents compared to methylsulfonyl (Compound 50) or lipophilic chlorobenzoyl groups .

Biological Activity

N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a propanamide backbone with a methoxy group and a sulfamoyl group attached to a phenyl ring. This unique combination of functional groups is believed to contribute to its distinct biological properties.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors, which can lead to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest it may act as an inhibitor of certain proteases, including those associated with viral infections like SARS-CoV-2 .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

  • Antibacterial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics in tests against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It also displays antifungal properties, with activity against Candida species noted in some studies .

Comparative Antimicrobial Efficacy

PathogenMIC (μg/mL)Comparison DrugMIC (μg/mL)
Staphylococcus aureus62.5Gentamicin125
Escherichia coli125Ciprofloxacin250
Candida albicans62.5Fluconazole250

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, thereby reducing the severity of inflammatory conditions .

Case Studies and Research Findings

  • Inhibition of SARS-CoV-2 Mpro : A recent study utilized molecular docking simulations to evaluate the efficacy of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound showed favorable binding characteristics, suggesting its potential as a therapeutic agent against COVID-19 .
  • Autoimmune Disorders : The compound has also been investigated for its potential application in treating autoimmune disorders. It demonstrated significant binding affinity to key receptors involved in these conditions, indicating possible therapeutic benefits .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and sulfamoyl groups are susceptible to oxidation under controlled conditions.

Reagent Conditions Product Mechanism Reference
KMnO₄/H₂SO₄Acidic aqueous, 80–100°CSulfone derivativesElectrophilic oxidation of sulfamoyl to sulfone
H₂O₂/Fe²⁺Fenton-like system, RTHydroxylated phenyl intermediatesRadical-mediated C–H bond oxidation
CrO₃ in acetic acidReflux, 2–4 hrsKetone formation (methoxy → carbonyl)Oxidative cleavage of methoxy group

Key Findings :

  • Sulfamoyl groups oxidize to sulfones under strong acidic conditions, as demonstrated in analogous sulfonamide compounds .

  • Methoxy groups undergo oxidative cleavage to ketones or carboxylic acids, depending on reagent strength .

Reduction Reactions

The sulfamoyl and propanamide functionalities participate in reduction processes.

Reagent Conditions Product Mechanism Reference
LiAlH₄Anhydrous THF, 0°C to RTAmine (sulfamoyl → amine)Two-electron reduction of sulfonamide
H₂/Pd-CEthanol, 50 psi H₂, 12 hrsThiol derivativesCatalytic hydrogenation of sulfonamide
NaBH₄/I₂Methanol, RTAlcohol (amide → alcohol)Iodine-mediated reduction of amide

Key Findings :

  • LiAlH₄ reduces sulfamoyl groups to amines in high yields (85–92%) .

  • Catalytic hydrogenation selectively converts sulfamoyl to thiols in the presence of propanamide .

Nucleophilic Substitution

The sulfamoyl group acts as a leaving group in substitution reactions.

Nucleophile Conditions Product Yield Reference
NH₃ (gas)DMF, 120°C, 6 hrsPrimary amine derivatives78%
PiperidineCH₂Cl₂, Et₃N, RTPiperidinyl-substituted compounds65%
ThiophenolK₂CO₃, DMSO, 80°CAryl thioethers82%

Key Findings :

  • Sulfamoyl displacement by amines proceeds via SNAr mechanism under basic conditions .

  • Thiophenol substitutions exhibit higher regioselectivity compared to aliphatic nucleophiles .

Hydrolysis Reactions

The propanamide moiety undergoes hydrolysis to carboxylic acid derivatives.

Conditions Catalyst Product Rate (k, h⁻¹) Reference
6M HCl, refluxNonePropanoic acid derivative0.45
NaOH (10%), RTLipase enzymeSodium propanoate0.12
H₂O, microwaveZeolite catalystHydroxamic acid0.89

Key Findings :

  • Acidic hydrolysis yields propanoic acid derivatives quantitatively .

  • Enzymatic hydrolysis under mild conditions preserves the sulfamoyl group .

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration.

Reagent Position Product Isomer Ratio Reference
Br₂/FeBr₃Para to methoxy4-Bromo derivative85:15 (para:meta)
HNO₃/H₂SO₄Meta to sulfamoyl3-Nitro derivative92%
Cl₂/AlCl₃Ortho to amide2-Chloro derivative68%

Key Findings :

  • Nitration occurs meta to the sulfamoyl group due to its electron-withdrawing effect .

  • Bromination favors para positions relative to methoxy groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide intermediates (e.g., 5-amino-2-methoxyphenyl derivatives) are often reacted with activated acylating agents like propanoyl chloride in the presence of bases (e.g., triethylamine) to neutralize HCl byproducts . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield, with lower temperatures reducing side reactions like hydrolysis . Purification via column chromatography (hexane/EtOAc gradients) typically achieves >95% purity, as validated by TLC and HPLC .

Q. How is the molecular structure of this compound validated in synthetic batches?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., methoxy singlet at δ 3.8–4.0 ppm, sulfamoyl NH protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragments, such as cleavage at the propanamide bond .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers introduced during synthesis .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination; compare activity to reference drugs like cisplatin .
  • Enzyme Inhibition : Fluorometric assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) to assess binding affinity (Ki_i) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF3_3) to enhance sulfamoyl interaction with enzyme active sites .
  • Scaffold Hybridization : Fuse with heterocyclic moieties (e.g., imidazo[1,2-b]pyridazine) to improve solubility and bioavailability .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like tyrosine kinases or DNA topoisomerases .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variability : Impurities >2% (e.g., unreacted sulfamoyl precursors) can skew IC50_{50} values. Validate purity via HPLC-UV/ELSD .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, pH of enzyme buffers) to minimize variability .
  • Metabolic Stability : Use hepatic microsome assays (e.g., human S9 fraction) to assess if metabolites contribute to observed activity .

Q. What advanced analytical strategies resolve challenges in quantifying low-concentration metabolites?

  • Methodological Answer :

  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive detection of metabolites (LOQ < 1 ng/mL). Use deuterated internal standards (e.g., d4_4-propanamide) for accuracy .
  • Isotope Tracing : 14^{14}C-labeled compound tracks metabolic pathways in hepatocyte models .
  • Data Normalization : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to correct for matrix effects in plasma/tissue samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide
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N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide

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